

Propionyl-CoA Carboxylase: An Anaplerotic Gateway to the TCA Cycle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylmalonyl-CoA*

Cat. No.: *B15547803*

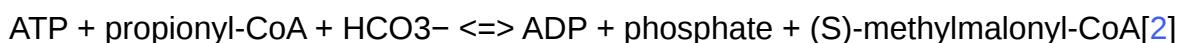
[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propionyl-CoA Carboxylase (PCC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the entry of various metabolites into the tricarboxylic acid (TCA) cycle. This biotin-dependent enzyme facilitates the carboxylation of propionyl-CoA to form methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA. This process, known as anaplerosis, is essential for replenishing TCA cycle intermediates that are diverted for biosynthetic processes. Dysfunction of PCC leads to the severe metabolic disorder, propionic acidemia, highlighting its physiological importance. This guide provides a comprehensive overview of the function of PCC in the context of the TCA cycle, details on its kinetics, the pathological consequences of its deficiency, and methodologies for its study.

Introduction


The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. The integrity and functionality of the TCA cycle are dependent on the constant availability of its intermediates. Anaplerotic pathways are crucial for replenishing these intermediates as they are consumed in various biosynthetic pathways. Propionyl-CoA carboxylase (PCC) is a key anaplerotic enzyme that funnels metabolites from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine into the TCA cycle.^{[1][2]} By converting propionyl-CoA to succinyl-

CoA, PCC provides a vital influx of carbon into the cycle, supporting cellular energy production and biosynthetic activities.[\[1\]](#)[\[3\]](#)

The Biochemical Function of Propionyl-CoA Carboxylase

PCC is a heterododecameric enzyme composed of alpha and beta subunits, encoded by the PCCA and PCCB genes, respectively.[\[1\]](#) The enzyme is located in the mitochondrial matrix and catalyzes the ATP-dependent carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA.[\[2\]](#)[\[4\]](#) This reaction requires biotin as a cofactor.

The overall reaction is as follows:

The (S)-methylmalonyl-CoA is then converted to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase, and subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes (R)-methylmalonyl-CoA to succinyl-CoA, a direct intermediate of the TCA cycle.[\[2\]](#)[\[5\]](#)

Anaplerotic Role in the TCA Cycle

The primary function of PCC in relation to the TCA cycle is anaplerosis, the replenishment of cycle intermediates.[\[1\]](#)[\[6\]](#) The succinyl-CoA produced from the PCC-initiated pathway enters the TCA cycle, contributing to the pool of intermediates.[\[1\]](#) This is particularly important in tissues with high energy demands or significant biosynthetic activity. For instance, in the heart, anaplerosis from propionate has been shown to be a significant contributor to the TCA cycle flux.[\[7\]](#) Studies in pig hearts have demonstrated that anaplerosis from propionate can account for approximately 8.9% of the citric acid cycle flux at a low plasma propionate concentration.[\[7\]](#)[\[8\]](#) This replenishment is critical for maintaining the catalytic capacity of the cycle and supporting ATP production.[\[1\]](#)

Quantitative Data Kinetic Properties of Propionyl-CoA Carboxylase

The enzymatic activity of PCC is characterized by its affinity for its substrates. The Michaelis constants (Km) for its substrates have been determined, providing insight into its catalytic efficiency.

Substrate	Km Value	Reference
Propionyl-CoA	0.29 mM	[1]
ATP	0.08 mM	[2]
Bicarbonate (HCO3-)	3.0 mM	[1] [2]

Contribution of Propionyl-CoA to TCA Cycle Anaplerosis

The anaplerotic flux from propionyl-CoA can vary depending on the tissue and metabolic state.

Tissue	Anaplerotic Contribution (% of TCA Cycle Flux)	Experimental Model	Reference
Pig Heart	8.9 ± 1.3%	In vivo infusion of [U-13C3]propionate	[7]
Rat Heart	Increased from 18% to 29% (total anaplerosis with propionate supplementation)	Isolated perfused heart with [3-13C]pyruvate and unlabeled propionate	[7]

Pathophysiology: Propionic Acidemia

Deficiency in PCC activity, due to mutations in the PCCA or PCCB genes, leads to the autosomal recessive metabolic disorder known as propionic acidemia.[\[9\]](#)[\[10\]](#) This condition results in the accumulation of propionyl-CoA and its toxic byproducts, such as propionic acid, methylcitrate, and 3-hydroxypropionate.[\[1\]](#)[\[11\]](#)

The buildup of propionyl-CoA can have several detrimental effects on mitochondrial function and the TCA cycle:

- Inhibition of other enzymes: Propionyl-CoA can inhibit key mitochondrial enzymes, including pyruvate dehydrogenase complex and α -ketoglutarate dehydrogenase, leading to a reduction in citrate synthesis and overall TCA cycle function.[1]
- Sequestration of Coenzyme A: The accumulation of propionyl-CoA can lead to a depletion of the free Coenzyme A (CoA) pool, a phenomenon known as CoA trapping. This can impair other CoA-dependent reactions, such as fatty acid oxidation.[12]
- Formation of toxic metabolites: Propionyl-CoA can be alternatively metabolized to form neurotoxic compounds.[9]

Clinically, propionic acidemia presents in the neonatal period with symptoms of metabolic acidosis, hyperammonemia, lethargy, and vomiting.[1][9] If untreated, it can lead to severe neurological damage, cardiomyopathy, and death.[9]

Experimental Protocols

Measurement of Propionyl-CoA Carboxylase Activity

Several methods are available to assay PCC activity in various tissues and cell types.

Method: High-Performance Liquid Chromatography (HPLC)-based Assay in Lymphocytes[1][13]

This method measures the production of methylmalonyl-CoA from propionyl-CoA in phytohemagglutinin (PHA)-stimulated lymphocytes.[1][13]

Protocol:

- Sample Preparation: Isolate lymphocytes from whole blood. Stimulate the lymphocytes with PHA.
- Cell Lysis: Lyse the stimulated lymphocytes to release the cellular contents, including PCC.
- Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing propionyl-CoA, ATP, and bicarbonate.
- Reaction Termination: Stop the reaction after a defined period.

- HPLC Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of methylmalonyl-CoA produced.[1]
- Data Analysis: Calculate the PCC activity based on the rate of methylmalonyl-CoA formation.

Analysis of TCA Cycle Intermediates and Anaplerotic Flux

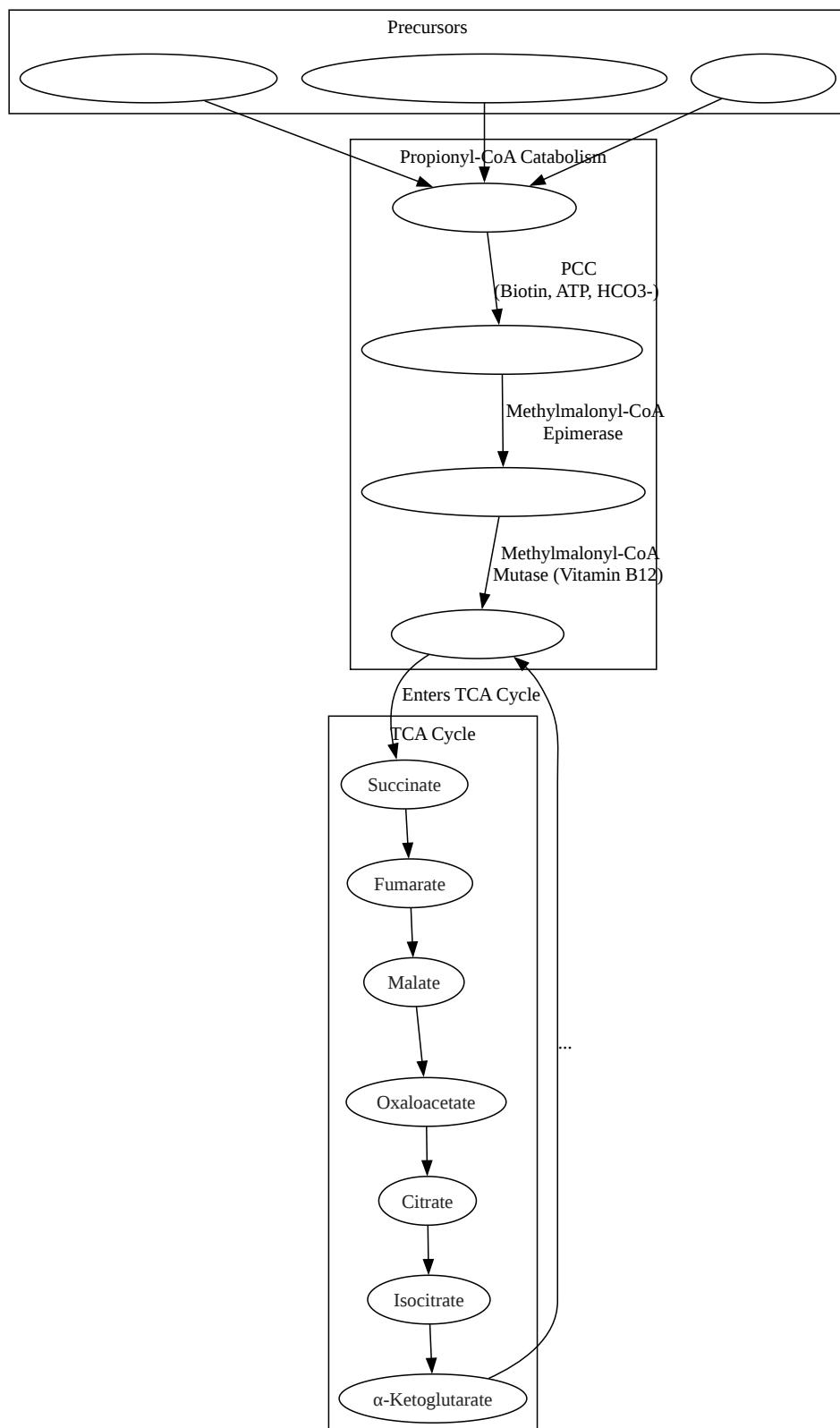
Method: Stable Isotope Tracing with Gas Chromatography-Mass Spectrometry (GC-MS)[7][14]

This technique allows for the quantitative assessment of the contribution of specific substrates to the TCA cycle.

Protocol:

- Isotope Administration: Infuse a stable isotope-labeled substrate, such as [U-13C3]propionate, into an animal model or cell culture system.[7][15]
- Tissue/Cell Collection: After a defined period of infusion, collect tissue biopsies or cells.
- Metabolite Extraction: Immediately quench metabolism and extract the metabolites from the collected samples.
- Derivatization: Chemically modify the TCA cycle intermediates to make them volatile for GC-MS analysis.
- GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and detect the different mass isotopomers by mass spectrometry.[14]
- Flux Calculation: Determine the anaplerotic flux from the labeled substrate by analyzing the mass isotopomer distribution of the TCA cycle intermediates, such as succinate.[7]

Method: Metabolomics Analysis of TCA Cycle Intermediates[16][17][18]


This approach provides a snapshot of the concentrations of TCA cycle intermediates and can reveal perturbations in the cycle.

Protocol:

- Sample Collection: Collect biological samples (e.g., tissue, plasma, urine).
- Metabolite Extraction: Extract the metabolites from the samples.
- LC-MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or GC-MS to identify and quantify the TCA cycle intermediates. [\[16\]](#)
- Data Analysis: Compare the levels of TCA cycle intermediates between different experimental groups to identify significant changes.

Visualizations

Propionyl-CoA Carboxylation and Entry into the TCA Cycle

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for quantifying anaplerotic flux using stable isotope tracing.

Conclusion

Propionyl-CoA carboxylase is a vital enzyme that ensures the proper functioning of the TCA cycle through its anaplerotic role. By providing a pathway for various metabolites to enter the central carbon metabolism, PCC supports cellular energy homeostasis and biosynthesis. The severe consequences of PCC deficiency underscore its critical importance. A thorough understanding of PCC's function, kinetics, and regulation is essential for developing therapeutic strategies for propionic acidemia and for appreciating its broader role in cellular metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate role of PCC in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]
- 13. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Urinary Loss of Tricarboxylic Acid Cycle Intermediates As Revealed by Metabolomics Studies: An Underlying Mechanism to Reduce Lipid Accretion by Whey Protein Ingestion? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - Metabolomic analysis of key intermediates in glycolysis, lactate production, and the TCA cycle in ccRCC samples. - Public Library of Science - Figshare [plos.figshare.com]
- 18. Metabolomics and transcriptomics profiles reveal the dysregulation of the tricarboxylic acid cycle and related mechanisms in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Propionyl-CoA Carboxylase: An Anaplerotic Gateway to the TCA Cycle]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15547803#the-function-of-propionyl-coa-carboxylase-in-the-tca-cycle\]](https://www.benchchem.com/product/b15547803#the-function-of-propionyl-coa-carboxylase-in-the-tca-cycle)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com